molecular formula C12H13F3O5 B12998292 2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid

2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B12998292
M. Wt: 294.22 g/mol
InChI Key: ZJJUAORDAGUXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is a fluorinated acetic acid derivative featuring a 2,5-dimethoxyphenyl group and a trifluoroethoxy moiety. This compound combines electron-donating methoxy groups with electron-withdrawing trifluoroethoxy substituents, creating unique electronic and steric properties.

Properties

Molecular Formula

C12H13F3O5

Molecular Weight

294.22 g/mol

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethoxy]acetic acid

InChI

InChI=1S/C12H13F3O5/c1-18-7-3-4-9(19-2)8(5-7)11(12(13,14)15)20-6-10(16)17/h3-5,11H,6H2,1-2H3,(H,16,17)

InChI Key

ZJJUAORDAGUXNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(F)(F)F)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to produce 2-(2,5-dimethoxyphenyl)acetonitrile. Finally, hydrolysis of the acetonitrile yields 2-(2,5-dimethoxyphenyl)acetic acid .

Chemical Reactions Analysis

2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs based on substituents, molecular properties, and applications:

Compound Name CAS No. Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound - 2,5-Dimethoxy, 1-(2,2,2-trifluoroethoxy) C₁₂H₁₃F₃O₅ ~318.23 Hypothesized use in receptor-binding drugs -
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 35480-52-5 2,5-Bis(trifluoroethoxy) C₁₁H₈F₆O₄ 342.17 Intermediate in Flecainide synthesis
2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid 1190198-33-4 5-Methoxy, 2-nitro, 4-trifluoromethyl C₁₀H₇F₃N₂O₅ 292.17 Intermediate in pharmaceutical synthesis
2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 1375473-08-7 5-Fluoro, 2-methoxy C₉H₇F₃O₃ 220.15 High lipophilicity for CNS drug candidates
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride 1423026-08-7 3,5-Dichloro, trifluoroethylamino C₁₀H₈Cl₂F₃NO₂·HCl 338.54 Antagonist for neurological targets

Key Observations:

  • Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound enhances acidity compared to non-fluorinated analogs (e.g., 2,5-dimethoxy derivatives). This is critical for improving membrane permeability in drug candidates .
  • Pharmaceutical Relevance : Compounds with trifluoroethoxy or trifluoromethyl groups (e.g., CAS 1190198-33-4) are often intermediates in anti-inflammatory or antiviral drugs, suggesting similar pathways for the target compound .

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